3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline
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Overview
Description
3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline is a complex organic compound characterized by the presence of multiple chlorine atoms and an iminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline typically involves the reaction of 4-chloroaniline with 3-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an anhydrous solvent such as ethanol or tetrahydrofuran. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or phenols.
Scientific Research Applications
3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-[(4-chlorophenyl)iminomethyl]phenol: Similar structure but with a hydroxyl group instead of the bis(3-chloropropyl) groups.
3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(2-methylsulfonyloxyethyl)aniline: Similar structure but with methylsulfonyloxyethyl groups instead of the bis(3-chloropropyl) groups.
Properties
CAS No. |
60625-49-2 |
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Molecular Formula |
C19H21Cl5N2 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
3-chloro-4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline;hydrochloride |
InChI |
InChI=1S/C19H20Cl4N2.ClH/c20-8-2-10-25(11-3-9-21)18-7-6-15(19(23)13-18)14-24-17-5-1-4-16(22)12-17;/h1,4-7,12-14H,2-3,8-11H2;1H |
InChI Key |
RSCUQGOZECICDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=C(C=C(C=C2)N(CCCCl)CCCCl)Cl.Cl |
Origin of Product |
United States |
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